Cas no 2171906-46-8 (5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)

5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine
- 5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine
- 2171906-46-8
- EN300-1290750
-
- インチ: 1S/C10H9IN2OS/c1-7-2-3-14-9(7)6-15-10-12-4-8(11)5-13-10/h2-5H,6H2,1H3
- InChIKey: USDBEGZZEDIDLJ-UHFFFAOYSA-N
- ほほえんだ: IC1C=NC(=NC=1)SCC1=C(C)C=CO1
計算された属性
- せいみつぶんしりょう: 331.94803g/mol
- どういたいしつりょう: 331.94803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290750-10000mg |
5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine |
2171906-46-8 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1290750-5000mg |
5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine |
2171906-46-8 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1290750-1.0g |
5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine |
2171906-46-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1290750-50mg |
5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine |
2171906-46-8 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1290750-2500mg |
5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine |
2171906-46-8 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1290750-250mg |
5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine |
2171906-46-8 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1290750-100mg |
5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine |
2171906-46-8 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1290750-500mg |
5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine |
2171906-46-8 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1290750-1000mg |
5-iodo-2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyrimidine |
2171906-46-8 | 1000mg |
$914.0 | 2023-09-30 |
5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidineに関する追加情報
Introduction to 5-Iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine (CAS No. 2171906-46-8)
5-Iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine, a compound with the chemical identifier CAS No. 2171906-46-8, is a versatile intermediate in the field of pharmaceutical and agrochemical research. This heterocyclic compound features a pyrimidine core substituted with an iodo group at the 5-position and a methylsulfanyl group linked to a 3-methylfuran moiety at the 2-position. The unique structural attributes of this molecule make it a valuable building block for synthesizing more complex derivatives with potential biological activities.
The pyrimidine scaffold is a fundamental motif in medicinal chemistry, frequently encountered in the design of nucleoside analogs and other therapeutic agents. The presence of the iodyl substituent at the 5-position enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions that are crucial for further functionalization. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in drug discovery to construct biaryl and heteroaryl systems.
The 3-methylfuran-2-ylmethylsulfanyl group appended to the pyrimidine ring introduces both steric and electronic influences that can modulate the biological activity of derived compounds. Furan derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. The methylsulfanyl moiety, on the other hand, can serve as a pharmacophore or a handle for further chemical modifications, enabling the exploration of novel molecular architectures.
In recent years, there has been significant interest in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. Pyrimidine-based inhibitors have shown promise in preclinical studies due to their ability to disrupt key metabolic pathways such as thymidylate synthase inhibition. The compound 5-Iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine has been explored as a precursor for synthesizing inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in DNA synthesis and repair, making them attractive targets for anticancer therapies.
Moreover, the structural features of this compound have been leveraged in the development of kinase inhibitors. Kinases play pivotal roles in signal transduction pathways that regulate cell growth, differentiation, and survival. By designing molecules that selectively inhibit aberrantly active kinases, researchers aim to develop treatments for cancers driven by kinase overexpression or mutations. The iodo group on the pyrimidine ring provides a reactive site for covalent bond formation with tyrosine residues in kinase active sites, which can lead to potent inhibition.
Recent advances in computational chemistry have enabled the rapid screening of virtual libraries containing derivatives of 5-Iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine. Molecular docking studies have identified promising scaffolds for further optimization by medicinal chemists. These studies often focus on enhancing binding affinity, selectivity, and pharmacokinetic properties through structure-based drug design principles. The combination of experimental synthesis and computational modeling has accelerated the discovery process significantly.
The agrochemical industry has also benefited from the versatility of this compound as a precursor for developing novel pesticides and herbicides. Pyrimidine derivatives exhibit herbicidal activity by inhibiting essential plant enzymes involved in amino acid biosynthesis. The unique substitution pattern on 5-Iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine allows for fine-tuning of biological activity through derivatization strategies aimed at improving crop protection efficacy while minimizing environmental impact.
In conclusion, 5-Iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine represents a valuable intermediate with broad applications across pharmaceutical and agrochemical research fields. Its structural features enable diverse synthetic pathways toward biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities and sustainable agricultural solutions, this compound will undoubtedly remain an important tool in synthetic chemists' arsenal.
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